3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
Overview
Description
3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated the antimicrobial and antifungal activities of oxadiazole derivatives, including azetidinone and thiophene moieties. These compounds have shown promising results against a variety of bacterial and fungal strains. For instance, azetidinones with oxadiazole and thiophene groups have been reported to possess significant antibacterial and antifungal properties, highlighting their potential as novel antimicrobial agents (Prajapati & Thakur, 2014; Desai & Dodiya, 2014).
Antitumor Activities
The synthesis of Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone derivatives has also been investigated for their anticancer properties. These compounds have shown remarkable cytotoxic activity against various tumor cell lines, demonstrating the potential of oxadiazole derivatives in cancer treatment (Verma, Saundane, & Meti, 2019).
Material Science Applications
Oxadiazole derivatives, including those with azetidine and thiophene groups, are explored for their applications in material sciences, particularly due to their thermal and chemical properties. The synthesis and thermal studies of such oxadiazoles have provided insights into their stability and degradation kinetics, which are crucial for the development of new materials (Arora et al., 2012).
Chemical Synthesis Methodologies
The utility of thiophene and oxadiazole derivatives extends to chemical synthesis methodologies, where they serve as key intermediates or functional groups in the creation of complex molecules. For example, the cycloreversion of oxadiazabicyclo[3.2.0]heptenes to generate 1,2,4-oxadiazoles demonstrates the versatility of these compounds in synthetic chemistry (Hemming et al., 2013).
Properties
IUPAC Name |
3-(azetidin-3-ylmethyl)-5-thiophen-3-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-15-6-8(1)10-12-9(13-14-10)3-7-4-11-5-7/h1-2,6-7,11H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUVGPNVPNTNIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=NOC(=N2)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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